N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide
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Overview
Description
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenethylamine and 4-oxo-3(4H)-quinazoline.
Condensation Reaction: The primary step involves a condensation reaction between 2-methoxyphenethylamine and a suitable quinazolinone derivative under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl or quinazolinone moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide: shares structural similarities with other quinazolinone derivatives such as:
Uniqueness
- The unique combination of the 2-methoxyphenethyl and quinazolinone moieties in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-10-5-2-7-16(19)12-13-22-20(25)11-6-14-24-15-23-18-9-4-3-8-17(18)21(24)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,25) |
InChI Key |
FTEVBCQQYUIWIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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